![molecular formula C10H9NO B1602538 3-Ethyl-4-formylbenzonitrile CAS No. 202522-04-1](/img/structure/B1602538.png)
3-Ethyl-4-formylbenzonitrile
Overview
Description
3-Ethyl-4-formylbenzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . The IUPAC name for this compound is 3-ethyl-4-formylbenzonitrile . It is a yellow solid .
Molecular Structure Analysis
The InChI code for 3-Ethyl-4-formylbenzonitrile is 1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 . The Canonical SMILES for this compound is CCC1=C(C=CC(=C1)C#N)C=O .Physical And Chemical Properties Analysis
3-Ethyl-4-formylbenzonitrile has a molecular weight of 159.18 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 40.9 Ų . The complexity of the molecule is 203 .Scientific Research Applications
Medicine: Synthesis of Pharmaceutical Compounds
3-Ethyl-4-formylbenzonitrile: is utilized in the synthesis of various pharmaceutical compounds. Its formyl group is reactive and can undergo different chemical reactions to form intermediates for drugs. For instance, it can be used to synthesize molecules that are part of antihistamines or anti-inflammatory medications .
Material Science: Organic Electronics
In material science, 3-Ethyl-4-formylbenzonitrile can be a precursor for organic semiconductors. Its aromatic structure makes it suitable for pi-pi stacking, which is essential in the development of conductive polymers used in organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science: Analytical Standards
This compound serves as an analytical standard in environmental science. It helps in the calibration of instruments used to detect and quantify similar organic compounds in environmental samples, ensuring accurate monitoring of pollutants .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-Ethyl-4-formylbenzonitrile is used in chromatography as a standard to determine the presence of related compounds. Its unique retention time helps in identifying and quantifying benzonitriles in complex mixtures .
Biochemistry: Study of Enzyme Reactions
The compound is involved in biochemical research to study enzyme-substrate interactions, particularly those involving cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and understanding their interaction with benzonitriles can inform the design of new drugs .
Industrial Applications: Chemical Intermediate
Industrially, 3-Ethyl-4-formylbenzonitrile is used as a chemical intermediate in the synthesis of dyes, resins, and other polymers. Its chemical properties allow it to easily incorporate into larger molecules, providing desired functionalities to the final product.
properties
IUPAC Name |
3-ethyl-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYCHKIOSFTPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591104 | |
Record name | 3-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-formylbenzonitrile | |
CAS RN |
202522-04-1 | |
Record name | 3-Ethyl-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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